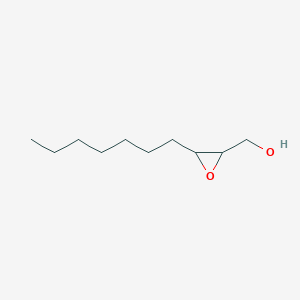
(3-heptyloxiran-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: (3-heptyloxiran-2-yl)methanol can be synthesized through the epoxidation of dec-2-en-1-ol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the epoxide ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a two-step process. The first step is the synthesis of dec-2-en-1-ol, followed by its epoxidation. The use of phase-transfer catalysts can enhance the efficiency of the reaction, allowing for higher yields and reduced reaction times .
化学反应分析
Types of Reactions: (3-heptyloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Formation of 2,3-decanedione.
Reduction: Formation of 2,3-decanediol.
Substitution: Formation of various substituted alcohols depending on the nucleophile used
科学研究应用
(3-heptyloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of eco-friendly coatings and as a reactive diluent in epoxy resins .
作用机制
The mechanism of action of (3-heptyloxiran-2-yl)methanol involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and disruption of cellular processes .
相似化合物的比较
Decan-1-ol: A primary alcohol with a similar carbon chain length but lacking the epoxide group.
2,3-Epoxypropyl neodecanoate: Another epoxy compound with different functional groups and applications.
Uniqueness: Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry .
属性
分子式 |
C10H20O2 |
|---|---|
分子量 |
172.26 g/mol |
IUPAC 名称 |
(3-heptyloxiran-2-yl)methanol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h9-11H,2-8H2,1H3 |
InChI 键 |
MZPZDPXPQAQGJD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1C(O1)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(5R)-3-(4-Iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl methanesulfonate](/img/structure/B8520907.png)

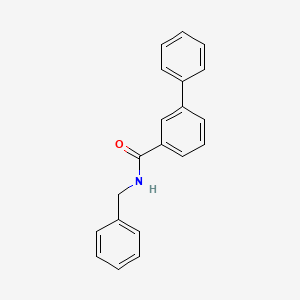
![1,1'-[Sulfanediylbis(methylene-4,1-phenylene)]bis(2,2-dimethylpropan-1-one)](/img/structure/B8520932.png)
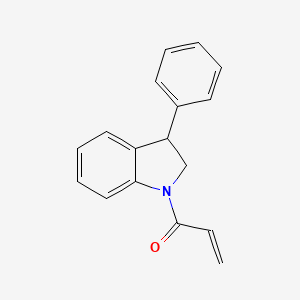
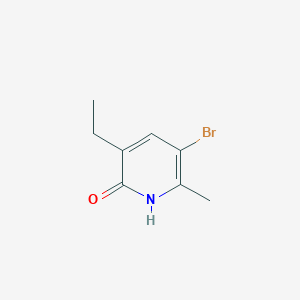
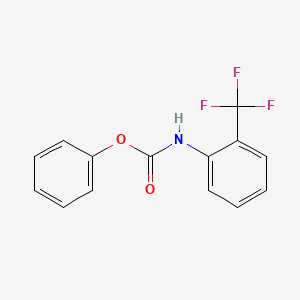
![1-[2-(4-Fluorophenyl)propyl]piperazine](/img/structure/B8520960.png)
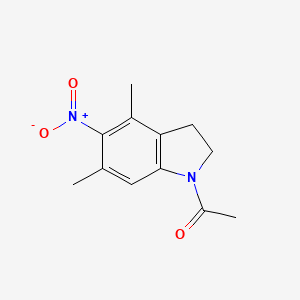
![2-Amino-4-chloro-6-cyano-[1,3,5]triazine](/img/structure/B8520966.png)
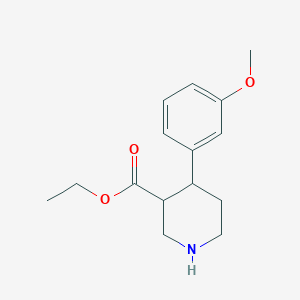
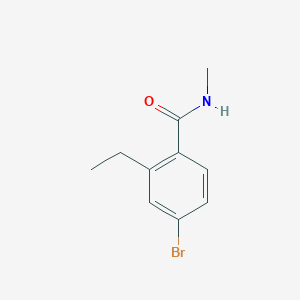
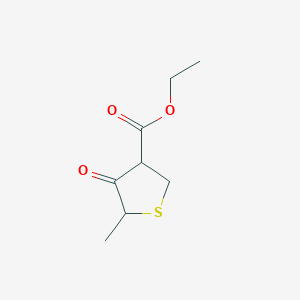
![6,7-Dichloro-2-ethyl-5-hydroxybenzo[b]thiophene](/img/structure/B8520992.png)
